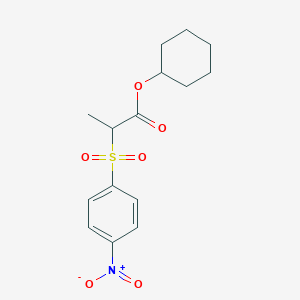![molecular formula C13H12N4O2 B14257012 Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl- CAS No. 185431-97-4](/img/structure/B14257012.png)
Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl- is a chemical compound with a complex structure that includes a triazinyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(dimethylamino)-1,2,4-triazine with phenyl ethanedione in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanedione, diphenyl-: A similar compound with two phenyl groups instead of the triazinyl and phenyl groups.
1,2-bis[4-(dimethylamino)phenyl]-1,2-ethanedione: Another related compound with two dimethylamino phenyl groups.
Uniqueness
The presence of the triazinyl group differentiates it from other similar compounds and contributes to its unique reactivity and interactions .
Propriétés
Numéro CAS |
185431-97-4 |
|---|---|
Formule moléculaire |
C13H12N4O2 |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
1-[3-(dimethylamino)-1,2,4-triazin-6-yl]-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C13H12N4O2/c1-17(2)13-14-8-10(15-16-13)12(19)11(18)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
NAJMHSIPDLVLDR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=C(N=N1)C(=O)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)






![4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14256983.png)
